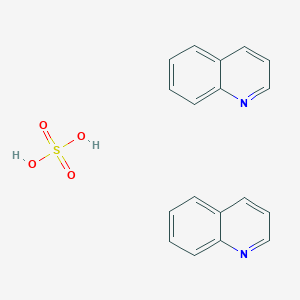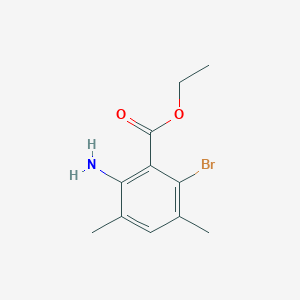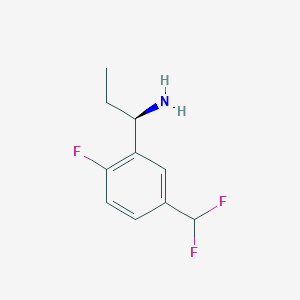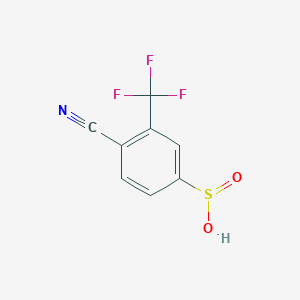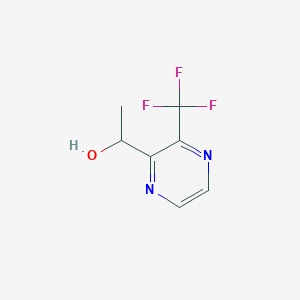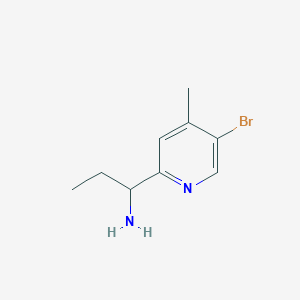
1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the reaction of 5-bromo-4-methylpyridine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylpyridin-2-ylpropan-1-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases are employed to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpyridin-2-ylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways and cellular processes.
相似化合物的比较
2-Amino-5-bromo-4-methylpyridine: Shares the bromine and methyl groups but differs in the position of the amino group.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Contains a piperazine ring instead of a propan-1-amine group.
N-(Pyridin-2-yl)amides: Structurally similar but with an amide functional group instead of an amine.
Uniqueness: 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a propan-1-amine group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
1-(5-bromo-4-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-8(11)9-4-6(2)7(10)5-12-9/h4-5,8H,3,11H2,1-2H3 |
InChI 键 |
HIFQTXDERVBRTA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC=C(C(=C1)C)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



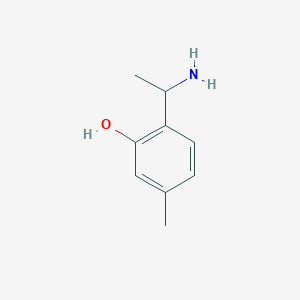
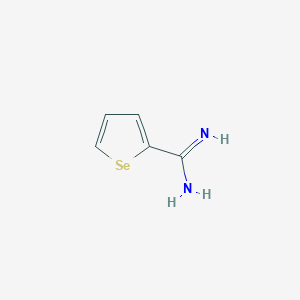
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
